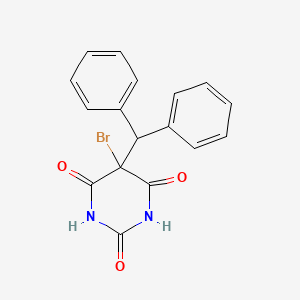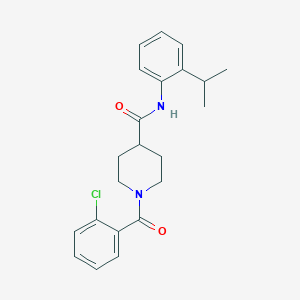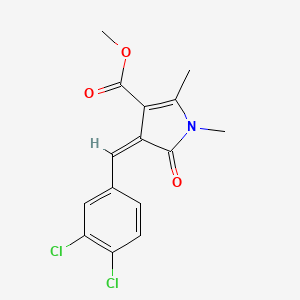![molecular formula C15H17N3O5 B4677638 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4677638.png)
4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid
説明
4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a transmembrane receptor that plays a critical role in the regulation of cell growth and differentiation.
作用機序
4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating its downstream signaling molecules, thereby inhibiting cell growth and proliferation.
Biochemical and Physiological Effects:
4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cell growth and proliferation, 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to sensitize cancer cells to radiation therapy.
実験室実験の利点と制限
One of the major advantages of 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid is its specificity for EGFR. Unlike other EGFR inhibitors, 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid does not inhibit other receptor tyrosine kinases, which can lead to off-target effects. However, one of the limitations of 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid is its relatively low potency compared to other EGFR inhibitors. This can make it difficult to achieve complete inhibition of EGFR activity in some experimental settings.
将来の方向性
There are a number of future directions for research on 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid. One area of interest is the development of more potent EGFR inhibitors that can overcome the limitations of 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid. Another area of interest is the study of the role of EGFR in various biological processes, including cancer progression and resistance to therapy. Finally, there is a need for more studies on the safety and efficacy of EGFR inhibitors in clinical settings.
科学的研究の応用
4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid has been widely used in scientific research to study the role of EGFR in various biological processes. EGFR is known to play a critical role in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in the development and progression of various types of cancer. 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid has been shown to inhibit the activity of EGFR, thereby blocking its downstream signaling pathways and inhibiting cell growth.
特性
IUPAC Name |
(Z)-4-(3-carbamoyl-4-morpholin-4-ylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c16-15(22)11-9-10(17-13(19)3-4-14(20)21)1-2-12(11)18-5-7-23-8-6-18/h1-4,9H,5-8H2,(H2,16,22)(H,17,19)(H,20,21)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHDYVYYBCAYRG-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C=CC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)/C=C\C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(3-carbamoyl-4-morpholin-4-ylanilino)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4677558.png)
![2,4-dichloro-N-[4-(N-{[2-(4-chlorophenyl)-8-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B4677566.png)
![6-({[3-(aminocarbonyl)-4-(4-chlorophenyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4677573.png)
![3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B4677579.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4677586.png)

![3-[(2,6-dimethyl-4-pyrimidinyl)amino]-4-methylbenzoic acid hydrochloride](/img/structure/B4677596.png)
![3-{[4-(2-methoxyphenoxy)phenyl]amino}-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4677602.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4677612.png)



![N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4677646.png)
